Methyl 3-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate
Description
Methyl 3-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is a heterocyclic compound featuring a thiazole core linked to a 1,3,4-thiadiazole moiety via a sulfanyl acetyl bridge. The structure includes a methyl ester group, which enhances its solubility in organic solvents.
Properties
Molecular Formula |
C12H14N4O3S3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 3-[2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]propanoate |
InChI |
InChI=1S/C12H14N4O3S3/c1-7-15-16-12(22-7)21-6-9(17)14-11-13-8(5-20-11)3-4-10(18)19-2/h5H,3-4,6H2,1-2H3,(H,13,14,17) |
InChI Key |
ZRKIEPDBUAYTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reactions: The thiadiazole and thiazole rings are then coupled through a series of reactions involving acylation and amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. The thiadiazole and thiazole rings are known for their antimicrobial and antifungal properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infections.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 3-[2-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole and thiazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. This can result in various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Molecular Features
The target compound shares structural motifs with several synthesized derivatives, including thiazole, oxadiazole, and thiadiazole-containing molecules. Key comparisons include:
a) 1,3,4-Thiadiazole Derivatives
- Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate (): Shares the 1,3,4-thiadiazole ring and sulfanyl acetyl linker but replaces the thiazole core with a simpler propanoate chain. Molecular formula: C10H12N4O3S3 (estimated). Highlight: The carbamoyl group (-NH-CO-) in place of the thiazol-4-yl group may alter hydrogen-bonding interactions .
b) Thiazole-Oxadiazole Hybrids ():
- Compounds 7c–7f feature 1,3,4-oxadiazole instead of 1,3,4-thiadiazole.
- Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d): Molecular formula: C16H17N5O2S2; MW: 375 g/mol. Substituents: A 4-methylphenyl group enhances lipophilicity compared to the target compound’s methyl ester. Melting point: 142–144°C, suggesting higher crystallinity than the target (if its MP is lower) .
c) Chlorophenyl-Thiazole Derivatives ():
- Methyl 3-((4-(4-chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoate: Incorporates a chlorophenyl group, increasing molecular weight (399.89 g/mol) and altering electronic properties. Melting point: 73–74°C, significantly lower than oxadiazole analogs, likely due to reduced symmetry .
d) Amino-Thiadiazole Derivatives ():
- Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate: Simplified structure with an amino group (C6H9N3O2S2; MW: 219.28 g/mol).
Physical and Spectral Properties
Biological Activity
Methyl 3-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]propanoate is a complex organic compound that incorporates both thiadiazole and thiazole moieties. These structural features are known for their potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant biological activities, including:
- Antimicrobial Properties : Effective against various bacterial and fungal strains.
- Anticancer Effects : Potential to inhibit cancer cell proliferation.
Antimicrobial Activity
The presence of the thiadiazole moiety enhances the compound's effectiveness against antibiotic-resistant strains. Studies have highlighted its interaction with specific bacterial enzymes, suggesting a mechanism that disrupts bacterial cell function.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
| This compound | Bacterial & Fungal | 8 µg/mL |
Anticancer Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-thiadiazole structure can inhibit the proliferation of cancer cells. The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study evaluated the effects of several thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that:
- Compound X (similar to our target compound) showed an IC50 value of 2.44 µM against LoVo cells.
- This compound exhibited promising anti-proliferative effects with minimal toxicity in preliminary tests.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Such as topoisomerase II and IMPDH.
- Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial membrane potential.
Comparative Analysis with Similar Compounds
The following table compares the biological activity of this compound with structurally similar compounds.
Table 2: Comparative Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| Compound A | Moderate | Not Evaluated |
| Compound B | High | 5.67 µM |
| Methyl 3-[2-(...)] | Very High | 2.44 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
